Ononitol

説明

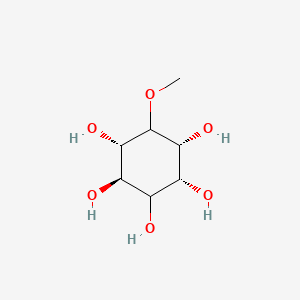

Structure

3D Structure

特性

IUPAC Name |

(1S,2R,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-CEDNOLFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318150 | |

| Record name | (-)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3559-00-0 | |

| Record name | (-)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Biosynthetic Pathway Elucidation of Ononitol

Enzymology of Ononitol Epimerization and Related Transformations

While this compound can be an end product in some metabolic contexts, it often serves as the substrate for further enzymatic transformation. The most significant of these is epimerization, which alters the stereochemistry of the molecule.

In many plants that accumulate pinitol, this compound is converted via the action of D-ononitol epimerase (OEP). nih.govresearchgate.net This enzyme catalyzes the epimerization of the hydroxyl group at the C1 position of D-ononitol to produce D-pinitol (3-O-methyl-D-chiro-inositol). oup.comkoreascience.kragriculturejournals.cz

The reaction mechanism for this epimerization is believed to proceed through an oxidation-reduction sequence, which is common for sugar epimerases. cdnsciencepub.com The process involves an intermediate, 1D-4-O-methyl-1-myo-inosose. agriculturejournals.cz The proposed mechanism involves the OEP enzyme, likely utilizing a cofactor such as NAD+, to oxidize the equatorial hydroxyl group at C1 of this compound into a keto group. This creates a transient keto-inositol intermediate. Subsequently, the same or a related enzyme stereospecifically reduces the keto group to an axial hydroxyl group, resulting in the formation of D-pinitol. cdnsciencepub.comagriculturejournals.cz The direction of this reversible reaction can be influenced by factors such as pH and the relative cellular concentrations of NAD+ and NADH. oup.com While the enzyme, often referred to as OEP1 in the ice plant, is known to be crucial for pinitol synthesis, detailed characterization and isolation have proven challenging. d-nb.infonih.gov

D-Ononitol Epimerase (OEP) Characterization and Reaction Mechanism

Cofactor Requirements (NAD+/NADPH) in this compound Epimerization

The epimerization of D-ononitol is a critical step in the biosynthesis of other important cyclitols, such as D-pinitol. This conversion is not a simple, single-step reaction but a sophisticated enzymatic process involving oxidation followed by reduction. This sequence necessitates the involvement of nicotinamide (B372718) adenine (B156593) dinucleotide cofactors.

The epimerization of the axial hydroxyl group at the C3 position of D-ononitol is catalyzed by an this compound epimerase (OEP). This process is understood to be a two-step reaction that is dependent on specific cofactors. The first step involves the oxidation of the hydroxyl group to form a ketone intermediate. This oxidation reaction requires the oxidized form of the cofactor, NAD+. Subsequently, the ketone is reduced to a hydroxyl group with the opposite stereochemistry, yielding D-pinitol. This reduction step requires the reduced form of the cofactor, NADPH. researchgate.net

Structural and Functional Analysis of this compound Biosynthetic Enzymes

The biosynthesis of this compound primarily involves the enzyme myo-inositol O-methyltransferase (IMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C4 hydroxyl group of myo-inositol, forming 4-O-methyl-myo-inositol, which is this compound. researchgate.netnih.gov

Functional Analysis: Functionally, IMT is a key enzyme in the metabolic pathway that allows plants to produce cyclic sugar alcohols (cyclitols) in response to stress. nih.gov The production of this compound and its derivatives like pinitol helps plants tolerate abiotic stresses such as high salinity and drought by acting as compatible solutes or osmoprotectants. sci-hub.semdpi.com Overexpression of the IMT gene in transgenic plants has been shown to increase the accumulation of this compound, which correlates with enhanced stress tolerance. nih.govsci-hub.se In some plants, this compound is a stable intermediate that is further converted to D-pinitol by an this compound epimerase (OEP). researchgate.net

Structural Analysis: Structurally, enzymes involved in cyclitol biosynthesis, such as methyltransferases and epimerases, belong to larger protein families. While specific crystal structures for every this compound biosynthetic enzyme are not universally available, analysis is often based on homology modeling and comparison with related enzymes. plos.org For instance, phosphoribosyltransferases, which catalyze mechanistically similar group transfers, often feature a two-domain structure with an active site located in a flexible hinge region between the domains. nih.gov The active site typically contains conserved motifs for binding the substrate and cofactor. For IMT, the structure must accommodate both myo-inositol and the methyl donor, SAM. The subsequent epimerases (OEP) are often composed of multiple subunits and possess distinct binding sites for the this compound substrate and the NAD+/NADPH cofactors. researchgate.netnih.gov

Genetic and Molecular Regulatory Mechanisms of this compound Production

The synthesis of this compound is tightly controlled at multiple levels, from the genes that encode the biosynthetic enzymes to the signaling pathways that respond to internal and external cues.

Identification and Functional Genomics of this compound Biosynthesis Genes (e.g., IMT, OEP)

Identification and Function: The primary gene responsible for this compound biosynthesis is myo-inositol O-methyltransferase (IMT). This gene was first isolated from the ice plant (Mesembryanthemum crystallinum), where it was shown to be induced by salt stress. nih.govnih.gov The enzyme it codes for, IMT, directly synthesizes this compound from myo-inositol. researchgate.net In plants that convert this compound to pinitol, a second set of genes coding for an this compound epimerase (OEP) is required. x-mol.net In Medicago truncatula, the epimerase activity has been attributed to two gene products, MtOEPA and MtOEPB. researchgate.net

Functional Genomics: Functional genomics studies, which examine gene function on a genome-wide scale, have been crucial in understanding the role of these genes. wikipedia.orgrsc.org Overexpression and gene silencing experiments have confirmed the functions of IMT and OEP. For example, transforming tobacco or soybean with the IMT gene leads to the accumulation of this compound and confers enhanced tolerance to drought and salinity. nih.govsci-hub.se These studies utilize transcriptomics and metabolomics to correlate gene expression levels with the concentration of this compound and other metabolites, solidifying the link between the gene and its physiological function. frontiersin.orgresearchgate.net

Below is a table summarizing key genes involved in this compound biosynthesis and their functions as determined through functional genomics.

| Gene | Encoded Enzyme | Organism of Study | Function | Research Findings |

| IMT1 | myo-inositol O-methyltransferase | Mesembryanthemum crystallinum | Catalyzes the methylation of myo-inositol to form D-ononitol. | Expression is strongly induced by salt stress; overexpression in other plants enhances stress tolerance. nih.govnih.gov |

| MtOEPA / MtOEPB | This compound Epimerase (subunits) | Medicago truncatula | Catalyzes the epimerization of D-ononitol to D-pinitol. | Requires both NAD+ and NADPH to function, indicating a two-step oxidation-reduction mechanism. researchgate.netx-mol.net |

Transcriptional and Post-Transcriptional Control of this compound Pathway Genes

Transcriptional Control: The expression of this compound pathway genes like IMT is primarily regulated at the transcriptional level. nih.gov This means the cell controls when and how much of the gene is transcribed into messenger RNA (mRNA). Studies on the IMT gene promoter have revealed that it is transcriptionally controlled in response to environmental signals like salinity. nih.gov During normal growth, IMT expression is typically repressed, but following stress, its transcription is induced in various cell types. nih.gov This regulation ensures that this compound is produced when needed for osmoprotection. The regulation of biosynthetic pathways often involves specific transcription factors that bind to promoter regions of the genes to activate or repress their expression. frontiersin.org

Post-Transcriptional Control: Post-transcriptional regulation, which includes processes that occur after mRNA is synthesized, provides another layer of control. nih.govnih.gov These mechanisms can involve alternative splicing, which can produce different protein variants from a single gene, or regulation by non-coding RNAs like microRNAs (miRNAs). frontiersin.org While the transcriptional control of IMT is well-documented, specific post-transcriptional mechanisms governing this compound biosynthesis are less characterized. However, it is a common regulatory strategy for metabolic pathways in plants, allowing for rapid fine-tuning of enzyme levels without altering transcription rates. le.ac.ukmdpi.com

Hormonal and Environmental Signaling in this compound Pathway Regulation

Environmental Signaling: The regulation of the this compound pathway is heavily influenced by environmental cues. The most prominent signal is abiotic stress, particularly high salinity and drought. nih.govsci-hub.se In many plants, the accumulation of this compound is a direct response to osmotic stress, where it functions as a compatible solute to maintain cellular turgor and protect cellular structures. mdpi.com Studies have shown a direct correlation between the level of salt stress and the transcript levels of the IMT gene, which in turn leads to this compound production. nih.gov This signaling pathway links the perception of environmental stress to the activation of the necessary metabolic adjustments for survival. cigb.edu.cu

Hormonal Signaling: Plant hormones are central to orchestrating responses to environmental stress. sci-hub.se Signaling pathways involving hormones like abscisic acid (ABA), which is known as the "stress hormone," are often interconnected with stress-induced metabolic changes. openstax.org While direct control of the IMT gene by a specific hormone is not fully elucidated, ABA pathways are known to regulate the expression of many stress-responsive genes. Furthermore, inositol (B14025) and its derivatives can themselves act as signaling molecules or precursors to signaling molecules, such as in the phosphatidylinositol (PI) signaling pathway. researchgate.netpreprints.org This creates a potential feedback loop where the products of the this compound pathway can influence the very signaling cascades that regulate their production.

Metabolic Diversification and Downstream Transformations of Ononitol

Ononitol Conjugation and Glycosylation Pathways

In biological systems, particularly within the plant kingdom, this compound serves as a substrate for conjugation reactions, most notably glycosylation. This process involves the enzymatic attachment of sugar moieties, which alters the chemical properties of this compound, influencing its solubility, stability, and biological role. The metabolism of methylated inositols like D-ononitol is closely linked with the raffinose (B1225341) family oligosaccharide (RFO) pathway in the seeds of many plants, especially legumes. researchgate.netresearchgate.netnih.gov Unlike myo-inositol, which can be galactosylated using UDP-D-galactose, this compound and other methylated cyclitols are typically galactosylated by the transfer of a galactose residue from galactinol (B1212831). researchgate.netresearchgate.net

Galactosylation of this compound via Galactosyltransferases (e.g., Stachyose (B150584) Synthase)

The primary mechanism for the glycosylation of this compound is galactosylation, a reaction catalyzed by specific galactosyltransferases. A key enzyme implicated in this pathway is stachyose synthase (STS, EC 2.4.1.67). nih.gov While its principal role is the synthesis of stachyose from raffinose and galactinol, research has shown that STS also exhibits broader substrate specificity. nih.gov

In certain legume seeds, such as the adzuki bean (Vigna angularis), purified stachyose synthase has been demonstrated to catalyze the galactinol-dependent synthesis of galactosylthis compound from D-ononitol. nih.gov This activity is sometimes referred to as galactosylthis compound synthase (GOS). researchgate.net Studies on Vigna umbellata have shown that GOS and STS activities could not be separated chromatographically, suggesting that both reactions may be catalyzed by the same enzyme or very similar enzymes. oup.com The reaction involves the transfer of a galactosyl group from galactinol (O-α-D-galactopyranosyl-(1→1)-L-myo-inositol) to D-ononitol, yielding galactosylthis compound and myo-inositol. researchgate.netoup.com

Characterization of Galactosylthis compound Formation and Metabolism

The product of this compound galactosylation, galactosylthis compound, has been isolated and characterized from legume seeds. acs.org Its structure was identified as O-α-D-galactopyranosyl-(1→3)-4-O-methyl-D-myo-inositol. researchgate.netacs.org This compound represents a naturally occurring methylated derivative of galactinol. acs.org

The formation of galactosylthis compound is a reversible enzymatic reaction. oup.com The enzyme responsible, whether termed GOS or attributed to a secondary activity of STS, exhibits specific kinetic properties. In seeds of Vigna umbellata, the enzyme showed Michaelis-Menten kinetics with Km values for galactinol and D-ononitol of 3.7 mM and 10.2 mM, respectively. researchgate.netoup.com Research on purified STS from adzuki bean (Vigna angularis) also demonstrated this catalytic activity, finding that the catalytic efficiency (Vmax/Km) for the galactosylation of this compound was almost 1.9-fold higher than that for raffinose, providing evidence that this pathway is active in vivo. nih.gov

The metabolism of galactosylthis compound is interconnected with the biosynthesis of the raffinose family of oligosaccharides (RFOs). It has been demonstrated that galactosylthis compound can substitute for galactinol as a galactosyl donor in the synthesis of stachyose from raffinose, a reaction also catalyzed by stachyose synthase. nih.gov Although it is a less efficient donor than galactinol, its involvement indicates that it is not merely a terminal product but an active intermediate in carbohydrate metabolism, potentially mediating a redistribution of galactosyl residues to stachyose. nih.gov

Table 1: Kinetic Properties of Enzymes Involved in Galactosylthis compound Formation

| Enzyme/Activity | Plant Source | Substrate | Km (mM) | Reference |

|---|---|---|---|---|

| Galactosylthis compound Synthase (GOS) | Vigna umbellata | Galactinol | 3.7 | oup.com, researchgate.net |

| D-Ononitol | 10.2 | oup.com, researchgate.net | ||

| Stachyose Synthase (STS) | Vigna angularis | This compound | - | nih.gov |

| Raffinose (with Galactinol) | 38.6 | nih.gov | ||

| Raffinose (with Galactosylthis compound) | 13.2 | nih.gov |

Acetylation and Other Acylation Reactions Involving this compound

Acylation, the process of adding an acyl group to a molecule, and the specific sub-type acetylation (addition of an acetyl group), are common modifications of natural products that can alter their biological activity and stability. jk-sci.comunacademy.com In plants, acylation often occurs on sugar residues of compounds like flavonoids and is known to enhance molecular stability and resistance to enzymatic degradation. scienceopen.com The enzymatic acylation of cyclitols and their derivatives is a known biochemical transformation, often catalyzed by lipases or other transferases. acs.orgacs.org These reactions typically use acyl donors like acetyl coenzyme A. publish.csiro.au

However, based on a review of the available scientific literature, there is no direct or prominent evidence specifically documenting the acetylation or other acylation reactions involving this compound or its direct derivatives like galactosylthis compound. While the enzymatic machinery for acylating hydroxyl groups on cyclitol-like structures exists in plants and other organisms, acs.orgacs.org research has not yet identified acylated forms of this compound as naturally occurring metabolites.

Further Methylation and Etherification Patterns of this compound Derivatives

This compound itself is a monomethyl ether of myo-inositol. nih.gov Further derivatization through additional methylation or etherification can occur, leading to a greater diversity of cyclitol-based compounds. While dimethyl ethers of myo-inositol are known in nature, nih.gov further methylation of this compound itself is not a commonly reported pathway.

A significant downstream transformation of this compound's primary derivative, galactosylthis compound, is further glycosylation, which represents a form of etherification. Research has led to the isolation and identification of a digalactosyl this compound from the seeds of the adzuki bean (Vigna angularis). researchgate.net Through hydrolysis and NMR spectroscopy, its structure was established as O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→3)-4-O-methyl-D-myo-inositol. researchgate.net

This compound demonstrates a sequential etherification pattern:

The first galactose unit is linked to the C-3 hydroxyl group of the this compound ring. acs.org

A second galactose unit is then attached to the C-6 hydroxyl group of the first galactose residue. researchgate.net

The presence of this digalactoside indicates that galactosylthis compound serves as an acceptor substrate for another galactosyltransferase, leading to chain elongation. This pathway further integrates this compound into the complex carbohydrate metabolism of seeds. researchgate.net

This compound Catabolism and Turnover Kinetics in Biological Systems

This compound is recognized as a compatible solute or osmoprotectant, accumulating in the cells of certain plants in response to abiotic stresses such as drought and high salinity. mdpi.comnih.gov The function of such molecules is linked to their chemical stability and relatively slow degradation, which allows them to accumulate to effective concentrations without interfering with primary metabolism. nih.gov

Direct studies on the specific catabolic pathways and turnover kinetics of this compound in plants are limited. However, evidence suggests that it is a stable compound with a slow turnover rate. In transgenic tobacco plants engineered to produce this compound, the compound accumulated to high levels under stress and, unlike primary metabolites such as sucrose (B13894) and glucose, did not show significant diurnal fluctuations. [29 from initial search] This implies a low rate of catabolism. [29 from initial search]

Ecological Distribution and Physiological Manifestations of Ononitol

Phylogenetic Distribution of Ononitol Across Plant Taxa

This compound has been identified in a diverse range of plant species, with its occurrence often linked to specific taxonomic groups and ecological adaptations, particularly stress tolerance.

This compound in Legumes (e.g., Medicago, Glycine, Pisum, Ononis species)

The presence of this compound is well-documented within the Fabaceae (Leguminosae) family. It is a constituent of Medicago sativa (alfalfa). wikipedia.orgresearchgate.net this compound has also been identified in the root nodules of Pisum sativum (pea) and Glycine max (soybean). wikipedia.orgresearchgate.netcambridge.org In Vigna angularis (adzuki bean), this compound is reported as the only naturally occurring O-methyl-inositol, and its galactosyl derivative, galactosylthis compound, accumulates in the seeds. oup.com Seeds of many legumes frequently contain galactosylcyclitols, including galactosylthis compound, sometimes in amounts comparable to or exceeding raffinose (B1225341) family oligosaccharides. oup.com The formation of D-ononitol has also been studied in Ononis spinosa. cambridge.orgcabidigitallibrary.org this compound has been found in peanuts (Arachis hypogaea). flvc.org

This compound in Halophytes and Stress-Tolerant Plants (e.g., Mesembryanthemum crystallinum)

This compound plays a significant role as a compatible osmolyte in plants, accumulating in response to abiotic stresses such as salinity and drought. frontiersin.orgmdpi.comnih.gov The common ice plant, Mesembryanthemum crystallinum, a halophyte known for its high tolerance to salt, accumulates this compound (along with pinitol and myo-inositol) under salt and drought stress conditions. frontiersin.orgnih.govcabidigitallibrary.orgmdpi.comresearchgate.nettandfonline.comtandfonline.comresearchgate.net In M. crystallinum, the concentration of pinitol/ononitol has been shown to increase with increasing NaCl concentration in the culture solution. cabidigitallibrary.orgmdpi.comresearchgate.netkyushu-u.ac.jp Drought stress also accelerates the accumulation of pinitol/ononitol in this species. cabidigitallibrary.orgresearchgate.nettandfonline.com Transgenic tobacco plants engineered to express the myo-inositol O-methyltransferase gene (Imt1) from M. crystallinum demonstrated increased accumulation of D-ononitol and exhibited enhanced salt and drought tolerance. frontiersin.orgcabidigitallibrary.orgnih.govresearchgate.net this compound accumulation has also been observed in Cercis canadensis (redbud) under drought stress. ashs.org It has also been reported in sticky mouse-ear (Cerastium species). researchgate.net The occurrence of this compound in the aerial parts of Alkanna tinctoria (Boraginaceae) has been noted as the first report in this family, and its accumulation is associated with abiotic stress response. mdpi.com

Presence and Localization of this compound in Various Plant Tissues and Organs (e.g., Root Nodules, Leaves, Stems)

This compound distribution varies within different plant tissues and organs. It is a predominant soluble carbohydrate derivative in the root nodules of pea plants, associated with the bacterium Rhizobium leguminosarum. wikipedia.orgrcin.org.pl this compound has also been identified in soybean nodules. researchgate.netcambridge.org In Medicago sativa, it is a constituent of the plant. wikipedia.org Research on peanuts has detected pinitol, D-chiro-inositol, this compound, and myo-inositol in the roots. flvc.org In Mesembryanthemum crystallinum, pinitol/ononitol accumulates in the shoot top and small side shoots under salt stress. cabidigitallibrary.orgresearchgate.net In Alkanna tinctoria, this compound was identified only in the aerial parts. mdpi.com Studies on soybean have shown that while this compound was not observed in extracts in some studies, myo-inositol levels were similar in leaves and roots, slightly higher in pods, and lower in petioles and stems compared to root levels. flvc.org The accumulation patterns of related cyclitols like pinitol in soybean suggest translocation from lower to upper plant nodes, which might also be relevant for this compound. researchgate.net

Table 1 provides a summary of this compound occurrence and accumulation in selected plant species and tissues.

| Plant Species | Family | Tissues/Organs Reported | Associated Condition(s) | Reference(s) |

| Pisum sativum | Fabaceae | Root Nodules | Associated with Rhizobium | wikipedia.orgcambridge.orgrcin.org.pl |

| Medicago sativa | Fabaceae | Plant constituent | - | wikipedia.orgresearchgate.net |

| Glycine max | Fabaceae | Root Nodules, Seeds | - | researchgate.netcambridge.org |

| Ononis spinosa | Fabaceae | - | - | cambridge.orgcabidigitallibrary.org |

| Vigna angularis | Fabaceae | Seeds | - | oup.com |

| Arachis hypogaea | Fabaceae | Roots | - | flvc.org |

| Mesembryanthemum crystallinum | Aizoaceae | Whole plant, Shoot top, Side shoots | Salt stress, Drought stress | frontiersin.orgnih.govcabidigitallibrary.orgmdpi.comresearchgate.nettandfonline.comtandfonline.comresearchgate.net |

| Cercis canadensis | Fabaceae | - | Drought stress | ashs.org |

| Cerastium species | Caryophyllaceae | Sticky mouse-ear | - | researchgate.net |

| Alkanna tinctoria | Boraginaceae | Aerial parts | Abiotic stress | mdpi.com |

Interactive Table: this compound Accumulation in Mesembryanthemum crystallinum under Salt Stress

The following table presents data on the accumulation of pinitol/ononitol in Mesembryanthemum crystallinum shoot tops under different NaCl concentrations and stress durations, based on research findings. cabidigitallibrary.orgresearchgate.net

Note: Data compiled from research findings on Mesembryanthemum crystallinum. cabidigitallibrary.orgresearchgate.net

Occurrence of this compound in Fungi and Microorganisms

While this compound is primarily associated with plants, its occurrence in microorganisms has also been noted. It is reported to occur in "several organisms," implying a broader biological distribution beyond just plants. wikipedia.org Specifically, in the root nodules of pea plants, where this compound is a predominant soluble carbohydrate, the compound is associated with the bacterium Rhizobium leguminosarum. wikipedia.org This association suggests a potential role for microbial activity in the synthesis or accumulation of this compound within the nodule environment. However, detailed information on the widespread phylogenetic distribution and specific metabolic pathways of this compound in fungi and other microorganisms is less extensively documented in the provided search results compared to its presence in plants. Plant-associated microorganisms, including bacteria and fungi, are known to produce a wide array of natural products, but the specific production of this compound by these organisms requires further detailed investigation beyond the scope of the current search results. nih.goviarc.frresearchgate.netnih.govjournalmrji.com

Biogeochemical Cycling and Environmental Dynamics of this compound

The biogeochemical cycling of this compound, which involves its movement and transformation through the Earth's biological, geological, and chemical systems, is not explicitly detailed in the provided search results. mdpi.comcopernicus.orglibretexts.orgfrontiersin.orgnih.gov As a soluble carbohydrate derivative and a compatible osmolyte in plants, this compound is involved in the internal carbon metabolism and stress response of the organisms that produce it. frontiersin.orgmdpi.comfrontiersin.org Upon senescence and decomposition of plant tissues containing this compound, the compound would likely enter the soil environment. In the soil, it could be subject to microbial degradation, contributing to the soil carbon pool and nutrient cycling. However, the specific rates of decomposition, the microorganisms involved in its breakdown, and its persistence in different environmental compartments (soil, water, atmosphere) are not described in the available literature. Its role as a compatible solute suggests it is relatively stable within the plant cell under stress conditions, but its fate outside the living organism would be governed by environmental factors and microbial communities. Further research is needed to elucidate the specific biogeochemical pathways and environmental dynamics of this compound.

Ecophysiological and Biochemical Roles of Ononitol in Organisms

Ononitol in Reactive Oxygen Species (ROS) Scavenging and Oxidative Stress Mitigation

Abiotic stresses invariably lead to an increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). frontiersin.orgresearchgate.net These highly reactive molecules can cause significant oxidative damage to essential biomolecules, including lipids, proteins, and DNA. frontiersin.orgmdpi.com

This compound contributes to the mitigation of oxidative stress primarily through indirect mechanisms. By acting as a compatible solute, it helps stabilize proteins and membranes, maintaining cellular homeostasis and function under stress, which can reduce the overproduction of ROS. utad.pt However, there is also evidence that polyols, the class of compounds to which this compound belongs, can directly scavenge ROS. nih.gov Specifically, cyclitols like myo-inositol, D-pinitol, and D-ononitol have been shown to have the ability to scavenge hydroxyl radicals. nih.gov In salt-stressed ice plants, the accumulation of this compound and pinitol has been linked to increased free radical scavenging activity. researchgate.net While not as potent as specialized enzymatic antioxidants like superoxide dismutase or catalase, this scavenging ability provides an additional layer of protection against oxidative damage. frontiersin.orgnih.govfrontiersin.org

This compound as a Signaling Molecule in Plant-Microbe Interactions

Beyond its protective roles against abiotic stress, this compound also functions as a signaling molecule in the complex communication between plants and microbes. frontiersin.orgmdpi.comnih.gov This is particularly evident in the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria known as rhizobia. mdpi.comnih.gov

This compound's Involvement in Rhizobium Symbiosis in Root Nodules

The establishment of a successful nitrogen-fixing symbiosis involves a sophisticated molecular dialogue. nih.gov Plant roots release flavonoids that act as chemoattractants and inducers of nodulation (nod) genes in rhizobia. nih.govfrontiersin.org this compound has been identified as a predominant soluble carbohydrate in the root nodules of pea plants formed by Rhizobium leguminosarum. wikipedia.org

Research indicates that this compound itself can act as a signaling molecule. In some cases, it can induce nod gene expression in rhizobia, often working synergistically with flavonoids. nih.gov Furthermore, this compound can serve as a chemoattractant for certain rhizobial strains. oup.com Within the mature nodule, this compound is abundant and is thought to be critical for maintaining osmotic balance. oup.com It may also be used by the bacteroids as a carbon source. For example, some rhizobia can convert this compound into other compounds like 3-O-methyl-scyllo-inosamine (3-OMSI), which can then be catabolized by other rhizobia in the rhizosphere, suggesting a role in the broader microbial ecology of the root environment. oup.com

This compound in Plant Defense Mechanisms Against Biotic Stressors (e.g., Herbivory, Pathogens)

This compound, a methylated cyclitol derived from myo-inositol, plays a significant role in plant defense against various biotic threats, including pathogens and herbivores. researchgate.netontosight.ai Its accumulation is a noted response to stress, where it functions not only as a compatible solute for osmotic adjustment but also as a direct and indirect defender of the plant. mdpi.comomicsonline.org The defensive capabilities of this compound and related inositol (B14025) derivatives are multifaceted, involving roles as osmoprotectants, signaling molecules, and precursors to defensive compounds. researchgate.netomicsonline.org

Research indicates that polyols like this compound contribute to plant defense by scavenging reactive oxygen species (ROS), which are often produced during pathogen attacks. mdpi.com The integrity of the inositol metabolic pathway is crucial for robust plant immunity; studies have shown that genetic defects in the production of inositol derivatives can leave plants more vulnerable to a range of pathogens, including bacteria, viruses, and necrotrophic fungi. researchgate.netfrontiersin.org

Beyond its role in pathogen interactions, this compound has demonstrated direct anti-herbivore properties. For instance, this compound monohydrate isolated from Cassia tora has exhibited significant antifeedant and larvicidal activities against agricultural pests such as Helicoverpa armigera and Spodoptera litura. researchgate.net This suggests that this compound can act as a chemical barrier, deterring feeding and inhibiting the growth of insect larvae. researchgate.net This function is consistent with the broader strategy of plants to employ secondary metabolites as a defense against phytophagous herbivores. nih.gov

The following table summarizes research findings on the defensive roles of this compound against specific biotic stressors.

Table 1: Documented Defensive Activities of this compound Against Biotic Stressors| Biotic Stressor | Plant/Source | Observed Effect of this compound | Reference |

|---|---|---|---|

| Helicoverpa armigera (Herbivore) | Cassia tora | Antifeedant and Larvicidal Activity | researchgate.net |

| Spodoptera litura (Herbivore) | Cassia tora | Antifeedant and Larvicidal Activity | researchgate.net |

| General Pathogens | Various Plants | Implicated in defense signaling and ROS scavenging | researchgate.netmdpi.comfrontiersin.org |

This compound as a Carbon Storage and Transport Compound in Plants

This compound and its derivatives are integral to carbon metabolism in certain plants, particularly legumes, serving as both transport and storage molecules. researchgate.netcambridge.org While sucrose (B13894) is the primary form of transported carbon in most plants, it is often accompanied by other soluble carbohydrates, including polyols like this compound and its epimer, D-pinitol. nih.govresearchgate.net

The synthesis of this compound occurs in vegetative tissues, such as leaves, which act as the "source" of carbon. researchgate.netusda.gov For example, studies in Coleus have identified the enzyme responsible for this compound synthesis, myo-inositol 6-O-methyltransferase, exclusively in source tissues. usda.gov Following its synthesis, this compound is loaded into the phloem and transported to "sink" tissues like developing seeds and roots. researchgate.netusda.gov Phloem sap analysis has confirmed the presence of methylated inositols, providing direct evidence of their role in long-distance carbon transport. usda.gov

In sink tissues, this compound can be utilized in several ways. It can be stored directly or converted into other compounds. In many legumes, this compound is a precursor for galactosyl cyclitols (e.g., galactosyl this compound), which accumulate in seeds. researchgate.netcambridge.org This suggests that the transport of this compound from maternal vegetative tissues is essential for the buildup of these storage carbohydrates in developing embryos. researchgate.net The accumulation of these soluble carbohydrates in seeds represents a significant form of carbon storage, which is later mobilized during germination. cambridge.org In some species, this compound is further epimerized to D-pinitol, another cyclitol involved in carbon transport and stress tolerance. nih.govresearchgate.net

The table below illustrates the distribution of this compound and related compounds, highlighting its transport from source to sink tissues.

Table 2: Evidence for this compound's Role in Carbon Transport and Storage| Plant | Tissue Type | Compound Detected | Implication | Reference |

|---|---|---|---|---|

| Legumes (general) | Vegetative Tissues (Source) | D-Ononitol | Synthesis site | researchgate.net |

| Legumes (general) | Seeds (Sink) | Galactosyl ononitols | Transport and storage | researchgate.netcambridge.org |

| Coleus | Source Tissues (Leaves) | myo-inositol 6-O-methyltransferase (synthesis enzyme) | Synthesis site | usda.gov |

| Coleus | Phloem Sap | O-methylated inositol | Direct evidence of transport | usda.gov |

| Coleus | Sink Tissues | No synthesis enzyme detected | Evidence of import, not synthesis | usda.gov |

| Soybean (Glycine max) | Stems | (+)-Pinitol (derived from this compound) | Transport through vascular tissue | tandfonline.com |

Modulation of Primary Metabolic Pathways by this compound Accumulation

Stress conditions, such as high salinity or drought, can trigger a substantial increase in this compound production. usda.govnih.gov For example, research on Coleus under salt stress showed a nearly tenfold increase in the activity of myo-inositol 6-O-methyltransferase, the enzyme that catalyzes the formation of this compound from myo-inositol. usda.gov This dramatic upregulation indicates a programmed metabolic shift to prioritize the production of this osmoprotectant. usda.gov This shift inherently reduces the availability of myo-inositol for other functions, such as cell wall biosynthesis or the production of signaling molecules, demonstrating a clear trade-off between growth-related processes and stress-response mechanisms. oeno-one.eu

Furthermore, the accumulation of this compound and other osmolytes is part of a broader reconfiguration of the plant's primary metabolism aimed at enhancing defense and survival. frontiersin.orgknaw.nl By altering the pool of soluble carbohydrates, this compound accumulation can influence energy balance and the availability of precursors for secondary metabolism, where many defensive compounds originate. mdpi.com The regulation of primary metabolism, including the synthesis of compounds like this compound, is a key strategy plants use to modulate signal transduction cascades that lead to effective defense responses against both biotic and abiotic challenges. frontiersin.org

The following table details how this compound synthesis impacts key components and pathways within primary metabolism.

Table 3: Modulation of Primary Metabolism by this compound Synthesis| Metabolic Component/Pathway | Effect of this compound Accumulation | Biochemical Rationale | Reference |

|---|---|---|---|

| myo-Inositol Pool | Depletion | Serves as the direct precursor for this compound synthesis via methylation. | usda.govresearchgate.netnih.gov |

| Phytic Acid Synthesis | Potentially Reduced | Competes for the same myo-inositol precursor pool. | researchgate.net |

| Cell Wall Polysaccharide Synthesis | Potentially Modulated | myo-Inositol is a precursor for UDP-glucuronic acid, a key building block for pectins and hemicelluloses. | researchgate.net |

| Inositol Phosphate (B84403) Signaling | Potentially Altered | Reduced availability of myo-inositol could impact the synthesis of signaling molecules like InsP3. | researchgate.net |

| Carbon Resource Allocation | Shift towards cyclitol synthesis | Upregulation of synthesis enzymes under stress diverts carbon from other pathways. | usda.govfrontiersin.org |

Advanced Analytical Methodologies for Ononitol Research

Chromatographic Separation and Quantitative Analysis of Ononitol

Chromatographic techniques are fundamental to the isolation and quantitative analysis of this compound from various sources. These methods separate this compound from other sample components based on its physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying compounds in a liquid mixture. oxfordindices.com For compounds like this compound that lack a strong chromophore, standard UV-Vis detection can be challenging. und.edu Therefore, specialized detection methods are often employed.

One such method involves pre-column derivatization to attach a UV-absorbing or fluorescent tag to the this compound molecule. und.edu For instance, benzoylation of this compound allows for its detection using a UV detector. und.edu Another powerful detection technique is pulsed amperometric detection (PAD), which is highly sensitive for polyhydroxylated compounds like this compound and its isomers. nih.gov This method has been successfully used for the analysis of inositol (B14025) isomers in various biological samples. nih.govresearchgate.net

An example of an HPLC method for this compound analysis is the use of an Aminex HPX-87C column with deionized water as the mobile phase, followed by post-column addition of NaOH to increase the pH before detection by PAD. nih.gov This approach has demonstrated the ability to quantify picomole levels of inositols. nih.gov A study on transgenic plants showed a distinct peak corresponding to this compound using HPLC analysis of mature seed sugars. researchgate.net

Table 1: HPLC Methods for this compound and Related Inositol Analysis

| Parameter | Method 1 | Method 2 |

| Column | Aminex HPX-87C | Prevail Carbohydrate ES |

| Mobile Phase | Deionized Water | 5 mM Ammonium Acetate (25%) and Acetonitrile (75%) |

| Detection | Pulsed Amperometric Detection (PAD) | Tandem Mass Spectrometry (LC-MS/MS) |

| Derivatization | Not required for PAD | Not required for MS |

| Application | Quantification of inositol isomers | Detection of myo-inositol in infant formulas |

| Reference | nih.gov | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling and Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility and thermal stability. thermofisher.com Common derivatization agents include trimethylsilyl (B98337) (TMS) and acetylating agents. nih.gov

The identification of this compound in pea root nodules was successfully achieved using GC-MS analysis of its trimethylsilyl and acetyl derivatives. nih.govresearchgate.net This technique allows for the separation of this compound from other cyclitols, such as O-methyl-scyllo-inositol, and provides characteristic mass spectra for unambiguous identification. nih.gov GC-MS has been widely used for metabolic profiling studies that include this compound and other cyclitols in various plant tissues. csic.escore.ac.ukresearchgate.net The use of retention indices, in addition to mass spectral data, enhances the confidence in compound identification. nih.gov

Table 2: GC-MS Analysis of this compound

| Parameter | Finding |

| Derivatization | Trimethylsilyl (TMS) or Acetyl derivatives |

| Ionization | Electron Ionization (EI) |

| Key Fragments | Characteristic fragments allowing for identification |

| Application | Identification and quantitation in plant tissues |

| Reference | nih.govresearchgate.net |

Capillary Electrophoresis for this compound Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. i-med.ac.atlibretexts.org It is particularly well-suited for the analysis of charged molecules and offers advantages such as rapid analysis times and minimal sample consumption. unt.edulcms.cz

While direct analysis of neutral compounds like this compound can be challenging, derivatization to introduce a charge or the use of specific buffers can facilitate separation. CE can be coupled with mass spectrometry (CE-MS) for highly sensitive and selective analysis. nih.gov This technique has been employed to identify new isomers of inositol pyrophosphates in mammalian tissues, demonstrating its power in resolving closely related compounds. nih.gov The development of surface sampling CE-MS allows for the direct chemical characterization of tissues without extensive sample preparation. diva-portal.org

Spectroscopic Techniques for Structural Confirmation and Interaction Studies of this compound

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of molecules in solution. wikipedia.orgrsc.org Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide information about the chemical environment of each atom in the this compound molecule. nih.gov

The structure of this compound can be unambiguously confirmed by analyzing its NMR spectra. uonbi.ac.ke 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, can establish the connectivity of atoms and the stereochemistry of the molecule. hyphadiscovery.com NMR is also instrumental in distinguishing between different inositol isomers and their methylated derivatives. acs.org The non-destructive nature of NMR allows for the analysis of samples that can be used for further experiments. nih.gov Recent advances in machine learning are being applied to NMR data to automate and accelerate the process of structure elucidation. rsc.orgnih.gov

Table 3: Key NMR Data for this compound (Illustrative)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | Varies | Varies | Varies |

| ¹³C | Varies | - | - |

| Note: Actual chemical shifts are dependent on the solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for this compound Metabolomics

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule and for identifying unknown metabolites. thermofisher.comnih.gov When coupled with a chromatographic separation technique like liquid chromatography (LC-HRMS), it becomes a powerful platform for untargeted metabolomics studies. animbiosci.org

HRMS is essential for distinguishing this compound from other compounds with the same nominal mass but different elemental compositions. nih.gov It has been used in metabolomics studies to identify a wide range of metabolites, including this compound, in various biological samples. researchgate.netcore.ac.uk The high sensitivity and selectivity of HRMS make it possible to detect and identify trace levels of this compound and its metabolites, providing insights into its metabolic pathways. fmach.itmdpi.com

Isotopic Labeling Strategies for this compound Biosynthetic Flux Analysis

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing quantitative insights into the rates (or fluxes) of biosynthesis. nih.govsimsonpharma.com In the context of this compound research, these strategies are crucial for understanding its synthesis rate and regulation within an organism. Metabolic Flux Analysis (MFA) uses stable isotope tracers to measure the rates at which intracellular metabolites are interconverted, something that cannot be directly measured. nih.govmdpi.com The core principle is that the isotopic labeling pattern of a product metabolite is determined by the fluxes and the labeling patterns of its precursor substrates. mdpi.com

The biosynthesis of this compound primarily involves the methylation of myo-inositol. oup.com Therefore, a common strategy for flux analysis is to supply the biological system with an isotopically labeled precursor, such as ¹³C-labeled myo-inositol or glucose, and then track the incorporation of the heavy isotope into the this compound pool. nih.govresearchgate.net

Key Isotopic Tracers and Methodologies:

¹³C Labeling: Carbon-13 is a stable isotope that is widely used in MFA. d-nb.info A typical experiment involves feeding an organism a substrate enriched with ¹³C, such as [¹³C₆]glucose. The labeled carbon atoms are incorporated into various metabolites, including the precursor myo-inositol and subsequently into this compound. researchgate.net By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) in this compound and its precursors using mass spectrometry, researchers can calculate the flux through the biosynthetic pathway. d-nb.info For these calculations to be accurate, the system should ideally reach an isotopic steady state, where the isotopic labeling of metabolites becomes constant over time. d-nb.info

Deuterium (B1214612) (²H) Labeling: Deuterium, a stable isotope of hydrogen, can also be used to trace metabolic pathways. simsonpharma.comthalesnano.com For this compound research, deuterated water (D₂O) or deuterated substrates can be introduced into the system. mdpi.com Deuterium labeling allows researchers to track specific hydrogen atom transfers during enzymatic reactions. mdpi.com However, the application of deuterium labeling can be complex. Challenges include the potential for non-enzymatic hydrogen-deuterium exchange with water and the kinetic isotope effect (KIE), where enzymes may react with the lighter hydrogen isotope (¹H) at a faster rate than deuterium, potentially underestimating the true metabolic flux. mdpi.comresearchgate.net

The data gathered from isotopic labeling experiments are analyzed to model the flow of metabolites through the network. This provides a dynamic view of how an organism synthesizes this compound under various conditions, such as environmental stress.

Table 1: Isotopic Labeling Strategies for this compound Biosynthesis Studies This table is interactive and can be sorted by column.

| Isotopic Tracer | Precursor Molecule | Analytical Goal | Key Analytical Technique | Potential Findings |

|---|---|---|---|---|

| ¹³C | [¹³C₆]Glucose | To quantify the de novo synthesis rate of the myo-inositol precursor and its subsequent conversion to this compound. | GC-MS or LC-MS/MS | Determination of the relative contribution of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to the carbon backbone of this compound. d-nb.info |

| ¹³C | [¹³C₆]myo-inositol | To directly measure the flux from myo-inositol to this compound via methylation. nih.gov | LC-MS/MS, NMR | Direct quantification of the methylation rate and turnover of the this compound pool. nih.gov |

| ¹³C, ¹⁵N | [¹³C₅,¹⁵N₂]Glutamine | To investigate the interplay between carbon and nitrogen metabolism and its influence on the precursors for this compound synthesis. researchgate.net | GC-MS, LC-MS/MS | Understanding how nutrient availability and nitrogen assimilation pathways affect the allocation of carbon to this compound. researchgate.net |

| ²H (Deuterium) | Deuterated Water (D₂O) | To trace hydrogen atoms through the biosynthetic pathway and assess the activity of specific dehydrogenases or epimerases. mdpi.com | LC-MS, NMR | Insights into specific enzymatic steps and redox balance associated with this compound synthesis. thalesnano.commdpi.com |

Hyphenated Techniques and Omics Approaches in this compound Research (e.g., LC-MS/MS Metabolomics)

Advanced analytical research on this compound relies heavily on hyphenated techniques, which combine a separation method with a spectroscopic detection method. nih.gov These approaches are central to the field of metabolomics, an "omics" science that aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. wikipedia.orgnih.gov This provides a snapshot of the organism's physiological state. mdpi.com

Hyphenated Techniques:

The combination of chromatography for separation and mass spectrometry for detection is the most powerful and widely used approach in metabolomics. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile or semi-volatile compounds. For non-volatile molecules like this compound, a chemical derivatization step (e.g., trimethylsilylation) is required to increase their volatility. ncsu.edu The sample is then separated by the gas chromatograph before being introduced to the mass spectrometer, which ionizes the molecules and separates them by their mass-to-charge ratio, allowing for identification and quantification. ijpsjournal.com GC-MS has been successfully used to identify this compound and related sugar alcohols in complex biological matrices. ncsu.eduuni-rostock.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most versatile and sensitive technique for metabolomics. mdpi.comlcms.cz It does not require derivatization for polar compounds like this compound. The sample is first separated by liquid chromatography, which is highly effective for a wide range of metabolites. nih.gov The separated compounds then enter the mass spectrometer. In a tandem MS (MS/MS) setup, a specific ion (the "parent" or "precursor" ion) corresponding to the mass of this compound is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. researchgate.net This two-stage mass analysis provides extremely high specificity and confidence in compound identification. researchgate.net LC-MS/MS is the cornerstone of both targeted metabolomics (quantifying known compounds like this compound) and untargeted metabolomics (identifying as many metabolites as possible to discover novel biomarkers or pathways). mdpi.com

Omics Approaches:

The study of this compound is situated within the broader context of metabolomics. researchgate.netthermofisher.com An untargeted metabolomics study, for instance, might analyze the entire metabolome of a plant under drought stress versus normal conditions. By comparing the thousands of detected metabolic features, researchers can identify compounds like this compound that are significantly up- or down-regulated. dntb.gov.ua This hypothesis-generating approach can pinpoint this compound's role in stress response.

Multi-omics strategies integrate data from metabolomics with other omics layers like genomics (studying genes), transcriptomics (studying gene expression via RNA), and proteomics (studying proteins). thermofisher.commdpi.com For example, a study might find that under salt stress, a gene encoding myo-inositol O-methyltransferase (the enzyme that synthesizes this compound) is upregulated (transcriptomics), the enzyme itself is more abundant (proteomics), and the concentration of this compound increases (metabolomics). This integrated approach provides a powerful, system-wide understanding of this compound's function and regulation. thermofisher.com

Table 2: Comparison of Hyphenated Techniques in this compound Research This table is interactive and can be sorted by column.

| Technique | Principle | Sample Preparation | Selectivity & Sensitivity | Application in this compound Research |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds in a gas phase, followed by mass-based detection. ijpsjournal.com | Requires chemical derivatization to make this compound volatile (e.g., silylation). | High selectivity; good sensitivity for derivatized compounds. | Identification and quantification of this compound and related cyclitols in extracts. uni-rostock.de |

| LC-MS | Separates compounds in a liquid phase, followed by mass-based detection. nih.gov | Minimal; direct injection of extract is often possible. | Good selectivity and sensitivity; broad metabolite coverage. nih.gov | General profiling of polar metabolites, including this compound, in untargeted studies. |

| LC-MS/MS | Separates compounds in a liquid phase, with two stages of mass analysis for confirmation. researchgate.net | Minimal; direct injection of extract. | Very high selectivity and sensitivity due to precursor/product ion monitoring. mdpi.com | Targeted quantification of this compound with high accuracy; structural confirmation in complex samples. mdpi.com |

| LC-NMR | Separates compounds by LC, with fractions analyzed by Nuclear Magnetic Resonance (NMR) for structural elucidation. ijpsjournal.comresearchgate.net | Requires higher concentrations and removal of deuterated solvents. | Provides unambiguous structural information but has lower sensitivity than MS. researchgate.net | Definitive structural identification of this compound and its isomers in purified samples. |

Synthetic and Biosynthetic Engineering Approaches for Ononitol

Chemo-Enzymatic Synthesis of Ononitol and its Stereoisomers

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations to leverage the selectivity and efficiency of enzymes. While specific detailed protocols for the chemo-enzymatic synthesis of this compound and its stereoisomers are not extensively detailed in the provided search results, the general principles involving enzymatic biotransformations of myo-inositol and the strategic use of protective groups in chemical synthesis of inositol (B14025) derivatives are highly relevant. dntb.gov.uanih.govbeilstein-journals.org

Enzymatic Biotransformations Utilizing Myo-Inositol as Substrate

The primary enzymatic route to this compound involves the methylation of myo-inositol. This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT). nih.govnih.govoup.commdpi.com IMT transfers a methyl group from S-adenosylmethionine to myo-inositol, resulting in the formation of D-Ononitol. nih.gov This biotransformation is a key step in the biosynthesis of D-pinitol in plants, where D-Ononitol is subsequently epimerized by D-ononitol epimerase (OEP). nih.govwikipedia.orgnih.gov

Studies have shown that IMT enzymes from various plant species, such as Glycine max (soybean) and Mesembryanthemum crystallinum (ice plant), can catalyze the methylation of myo-inositol to D-Ononitol. nih.govmdpi.comcambridge.orgoup.com Recombinant expression of IMT genes in organisms like E. coli and Arabidopsis thaliana has been used to study the enzyme's activity and to produce D-Ononitol. nih.govnih.gov

Data on enzymatic conversion of myo-inositol to this compound highlights the specificity of IMT for myo-inositol as a substrate. nih.govnih.govoup.com The efficiency of this enzymatic step is influenced by factors such as enzyme source, substrate concentration, and reaction conditions.

Strategic Use of Protective Groups in this compound Chemical Synthesis

Chemical synthesis of inositol derivatives, including this compound, often requires the strategic use of protective groups to control regioselectivity and stereoselectivity due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.netsemanticscholar.orgnih.govjocpr.com Protecting groups temporarily mask specific hydroxyl groups, allowing chemical transformations to occur selectively at unprotected positions. wikipedia.org

Common protecting groups used in inositol chemistry include acetals, benzyl (B1604629) ethers, and silyl (B83357) ethers. jocpr.comwikipedia.org The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. jocpr.com Orthogonal protecting group strategies, which involve using different types of protecting groups that can be removed under distinct conditions, are crucial for multi-step synthesis of complex inositol derivatives. jocpr.comwikipedia.org

Total Chemical Synthesis of this compound and Its Enantiomers

Total chemical synthesis involves the construction of a complex molecule from simpler, commercially available precursors through a series of chemical reactions. rroij.com While the provided search results mention the total synthesis of other inositol derivatives and the use of myo-inositol as a starting material for O-methylated inositols, a detailed specific route for the total chemical synthesis of this compound and its enantiomers is not explicitly provided. researchgate.netacs.orgresearchgate.net However, the principles of stereoselective and regioselective synthesis are fundamental to such an endeavor.

Stereoselective and Regioselective Synthesis of this compound

Achieving stereoselectivity and regioselectivity is paramount in the chemical synthesis of inositol derivatives like this compound, which possess multiple chiral centers and hydroxyl groups. semanticscholar.orgnih.govacs.org Stereoselective synthesis aims to produce a specific stereoisomer (enantiomer or diastereomer) preferentially over others. rroij.comopenstax.org Regioselective synthesis focuses on selectively reacting at a particular functional group among several similar groups. semanticscholar.orgnih.govjocpr.com

In the context of this compound synthesis, this would involve selectively introducing the methyl group at the 4-position of myo-inositol with the correct stereochemistry (1D-configuration). ebi.ac.uk Chemical approaches often employ protecting groups to differentiate the hydroxyl groups and direct the methylation to the desired position. researchgate.netsemanticscholar.orgnih.gov Stereoselective reactions, potentially utilizing chiral catalysts or auxiliaries, would be necessary to control the configuration at the newly created stereocenter or to synthesize a specific enantiomer. rroij.comopenstax.orgwgtn.ac.nz

Research on the synthesis of enantiomerically pure myo-inositol derivatives and the regioselective protection of myo-inositol orthoesters provides insights into the strategies that would be employed for the chemical synthesis of this compound. semanticscholar.orgnih.govacs.org The synthesis of both (+)- and (−)-Ononitol has been reported, suggesting that methods for preparing both enantiomers exist. acs.orgresearchgate.net

Metabolic Engineering and Synthetic Biology for this compound Production

Metabolic engineering and synthetic biology offer powerful approaches to engineer microorganisms or plants for the enhanced production of desired compounds like this compound. wikipedia.orgrsc.org These fields involve modifying metabolic pathways and introducing new genetic material to optimize biosynthesis. wikipedia.orgmdpi.com

Heterologous Expression of this compound Biosynthetic Genes in Model Organisms

A key strategy in metabolic engineering for this compound production is the heterologous expression of the genes involved in its biosynthesis in suitable host organisms. nih.govnih.govmdpi.comresearchgate.netrsc.orgwikipedia.org The primary gene of interest is the myo-inositol O-methyltransferase (IMT) gene, which catalyzes the methylation of myo-inositol to this compound. nih.govnih.govmdpi.com

Studies have successfully demonstrated the heterologous expression of IMT genes from plants like Glycine max and Mesembryanthemum crystallinum in model organisms such as Escherichia coli and Arabidopsis thaliana. nih.govnih.govmdpi.com Expressing GmIMT in E. coli allowed for the confirmation of its protein product and substrate. nih.gov Transgenic Arabidopsis thaliana plants overexpressing GmIMT showed increased production of D-Ononitol and improved tolerance to drought and salinity stress, indicating the functional expression of the gene in a heterologous plant system. nih.govebi.ac.uk Similarly, introducing IMT, MtOEPA, and MtOEPB genes from Medicago truncatula into tobacco plants resulted in the production of D-Ononitol and D-pinitol. nih.gov

These examples highlight the feasibility of using heterologous expression to establish or enhance this compound production in engineered organisms. This approach allows for potentially higher yields and production in organisms that are easier to cultivate and manipulate compared to the native plant sources. nih.govunicamp.brnih.gov

Pathway Optimization and Flux Control for Enhanced this compound Accumulation

Optimizing the this compound biosynthesis pathway primarily focuses on increasing the availability of its precursor, myo-inositol, and enhancing the activity of the key enzyme, myo-inositol O-methyltransferase (IMT).

The biosynthesis of myo-inositol begins with glucose-6-phosphate, which is converted to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase (INPS or MIPS), considered a rate-limiting step, and subsequently dephosphorylated to myo-inositol mdpi.comscielo.brresearchgate.net. Therefore, strategies to increase the flux towards myo-inositol synthesis can lead to higher this compound production. This can involve overexpressing genes encoding enzymes in the myo-inositol biosynthesis pathway, such as INPS mdpi.comfrontiersin.org. Studies have shown that increasing myo-inositol levels under stress can provide additional substrate for IMT, leading to increased this compound accumulation oup.com.

The conversion of myo-inositol to this compound is catalyzed by IMT nih.govmdpi.comoup.comslu.se. Overexpression of the IMT1 gene from Mesembryanthemum crystallinum in transgenic tobacco plants resulted in the accumulation of this compound, which was not detectable in non-transformed plants oup.comoup.comresearchgate.net. Similarly, overexpression of McIMT1 in transgenic soybean embryogenic tissues led to a significant increase in this compound levels oup.comresearchgate.net. This indicates that IMT activity is a key determinant of this compound production.

Controlling metabolic flux involves directing carbon flow towards the desired product while minimizing competing pathways wikipedia.orgfrontiersin.org. For this compound accumulation, this could involve reducing the activity of enzymes that metabolize myo-inositol or this compound further, such as D-ononitol epimerase, which converts this compound to pinitol wikipedia.orgnih.gov. In Vigna umbellata seeds, this compound is also involved in the biosynthesis of galactosylthis compound via galactosylthis compound synthase (GOS), which uses galactinol (B1212831) as a galactosyl donor oup.com. Modulating the activity of enzymes like GOS could also influence this compound accumulation.

Research findings highlight the potential for pathway optimization. For instance, in engineered Escherichia coli strains for myo-inositol production, strategies like deleting key genes in competing pathways (e.g., pgi, pfkA, pykF, and pgm) enhanced the supply of glucose-6-phosphate, the initial precursor for myo-inositol biosynthesis, leading to increased myo-inositol yield nih.gov. While this study focused on myo-inositol, similar principles could be applied to enhance this compound production by ensuring sufficient myo-inositol availability.

Data from studies on transgenic plants overexpressing IMT demonstrate the impact of this enzyme on this compound levels.

| Plant Species | Transgene | This compound Accumulation | Reference |

| Nicotiana tabacum | McIMT1 | Detectable, up to 35 µmol g⁻¹ fresh weight under stress | oup.comresearchgate.net |

| Glycine max | McIMT1 | 10- to 80-fold higher in embryogenic tissues | oup.comresearchgate.net |

These findings underscore the effectiveness of targeting key enzymes in the pathway to enhance this compound accumulation.

CRISPR-Cas and Other Gene Editing Technologies for this compound Pathway Manipulation

CRISPR-Cas and other gene editing technologies provide powerful tools for precise manipulation of the genes involved in this compound biosynthesis mdpi.comcd-genomics.comspringernature.com. These technologies allow for targeted modifications such as gene knock-ins, knock-outs, and point mutations, enabling researchers to engineer metabolic pathways with high specificity mdpi.comspringernature.comnih.gov.

In the context of this compound production, gene editing can be used to:

Enhance precursor supply: Edit regulatory elements or genes encoding rate-limiting enzymes in the myo-inositol biosynthesis pathway (e.g., INPS) to increase carbon flux towards myo-inositol. Studies on myo-inositol production in E. coli have shown the effectiveness of metabolic engineering strategies involving gene deletions to enhance glucose-6-phosphate supply nih.gov.

Increase IMT activity: Introduce or enhance the expression of highly active IMT genes from various sources oup.comoup.comresearchgate.net. Gene editing can be used to insert strong promoters upstream of IMT genes or to modify the gene sequence for improved enzyme activity or stability.

Reduce competing pathway flux: Inactivate or downregulate genes encoding enzymes that divert myo-inositol or this compound to other compounds, such as D-ononitol epimerase (OEP) involved in pinitol synthesis nih.gov. CRISPR-Cas9 can be used to create targeted gene knock-outs of OEP genes mdpi.comspringernature.com.

Introduce novel pathways: If alternative or more efficient pathways for this compound synthesis are identified or designed, gene editing can facilitate the introduction and integration of the necessary genes into the host organism's genome.

CRISPR-Cas9 systems, due to their simplicity and efficiency, are widely used for targeted genome engineering mdpi.comspringernature.comnih.govmdpi.com. The system utilizes a guide RNA (gRNA) to direct the Cas9 endonuclease to a specific DNA sequence, where it creates a double-strand break mdpi.comcd-genomics.comspringernature.com. This break is then repaired by cellular mechanisms, which can be exploited to introduce desired genetic changes mdpi.comcd-genomics.comspringernature.com. Multiplex gene editing, allowing for simultaneous modification of multiple genes, is also achievable with CRISPR-Cas systems, enabling complex pathway engineering researchgate.netnih.govmdpi.comnih.gov.

While direct examples of CRISPR-Cas specifically applied to this compound pathway manipulation are not extensively detailed in the provided search results, the application of these technologies in related metabolic engineering efforts, such as myo-inositol production nih.gov and the modification of stress-tolerance pathways researchgate.neticar.org.in, demonstrates their potential. For instance, CRISPR-Cas9 has been recognized as a tool to manipulate genes involved in myo-inositol biosynthesis and phytic acid pathways in plants researchgate.net. It is also used in general metabolic engineering to optimize production of various compounds mdpi.comnih.gov. The ability of CRISPR-Cas to precisely target and modify genes makes it a valuable tool for fine-tuning the this compound biosynthetic pathway and enhancing its accumulation in a controlled manner.

Stereochemical and Conformational Studies of Ononitol

Chirality and Enantiomeric Purity in Natural and Synthetic Ononitol

This compound is a chiral molecule, specifically identified as 4-O-methyl-myo-inositol. wikipedia.org While the parent compound, myo-inositol, is a meso compound and thus optically inactive, the addition of a methyl group at the 4-position breaks the symmetry, rendering this compound chiral. rsc.org Natural this compound is typically found as the dextrorotatory isomer, designated as (+)-Ononitol. rsc.orgrsc.org This naturally occurring form has been identified in a variety of plant species, including pea (Pisum sativum L.), Cassia tora L., Sesbania aculeata, and Medicago sativa. wikipedia.orgncats.io

The absolute configuration of (+)-Ononitol has been established, with one IUPAC name provided as (1S,2R,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol. nih.gov Another source suggests (1R,2S,3S,4S,5S,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol as a systematic name. wikipedia.org The designation of (+)-Ononitol as L-4-O-methyl-myo-inositol and (-)-Ononitol as D-4-O-methyl-myo-inositol has also been reported, although care must be taken with D/L nomenclature in cyclitols as it relates to configuration relative to glyceraldehyde and can sometimes differ from the absolute configuration determined by other methods. researchgate.net The PubChem database lists CID 5320294 for this compound with the IUPAC name (1S,2R,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol. nih.gov

Synthetic routes to this compound have been developed, often starting from myo-inositol, the most abundant inositol (B14025) isomer. indianchemicalsociety.com These syntheses may yield racemic mixtures, requiring subsequent resolution to obtain enantiomerically pure this compound. researchgate.netresearchgate.net Both asymmetric synthesis, which aims to produce a specific enantiomer directly, and the resolution of racemic mixtures are crucial strategies for obtaining enantiomerically pure chiral compounds like this compound for research and potential applications. researchgate.netresearchgate.netbiotech-spain.com Studies have reported the total synthesis of both (+)- and (-)-Ononitol, contributing to the understanding and confirmation of their absolute configurations. researchgate.netacs.org The achievement of high enantiomeric purity is a critical aspect in the chemistry of chiral molecules. numberanalytics.com

Stereospecificity of Enzymes Involved in this compound Metabolism

Enzymes are renowned for their high specificity, including stereospecificity, which allows them to differentiate between stereoisomers. wikipedia.orgyoutube.com This is particularly relevant in metabolic pathways where specific enzymatic transformations of chiral substrates occur. This compound participates in metabolic processes in plants. wikipedia.orgncats.ioannualreviews.org

While comprehensive details on all enzymes involved directly in this compound metabolism are still being elucidated, research into related inositol metabolic pathways provides insights into the likely stereospecific nature of these transformations. Enzymes involved in myo-inositol biosynthesis and metabolism, such as myo-inositol-1-phosphate synthase and myo-inositol monophosphatase, exhibit stereospecificity in their reactions. annualreviews.orgnih.gov

A specific example linking enzyme activity to this compound metabolism is the proposed role of MosDEF, a dehydrogenase complex found in Sinorhizobium meliloti. nih.gov MosDEF is suggested to catalyze the oxidation of (+)-1D-ononitol to 3-O-methyl-scyllo-inosose. nih.gov This indicates a stereospecific preference for the (+)-1D- isomer of this compound by this enzyme. Following this oxidation, another enzyme, MosB, is proposed to catalyze the reductive amination of the resulting keto-inositol intermediate. nih.gov These findings highlight that enzymes involved in the metabolic fate of this compound demonstrate stereospecificity, acting selectively on specific stereoisomers.

Conformational Analysis of this compound in Solution and Crystal Forms

Conformational analysis is essential for understanding the three-dimensional structure and behavior of molecules, particularly flexible ones like cyclitol derivatives. drugdesign.org Inositols and their methyl ethers, including this compound, primarily exist in chair conformations. rsc.org

The conformational stability of inositol methyl ethers is significantly influenced by the position of the methoxyl group. Equatorial substituents are generally favored over axial substituents in the more stable chair conformer of myo-inositol derivatives. rsc.org this compound is a 4-O-methyl-myo-inositol. In the preferred chair conformation of myo-inositol, the hydroxyl group at the 4-position is equatorial. rsc.orgindianchemicalsociety.com Therefore, in this compound, the methoxy (B1213986) group at the 4-position is expected to occupy an equatorial position in the most stable conformation.

Studies on the conformation of inositol derivatives in solution have utilized techniques such as 1H NMR spectroscopy to provide information about their preferred spatial arrangements. researchgate.net In the solid state, techniques like X-ray diffraction crystallography can reveal the precise conformation adopted by the molecule in the crystal lattice. researchgate.netmdc-berlin.de

It is important to note that the conformation of a molecule in solution or the crystal form may not always be identical to its bioactive conformation when interacting with biological targets like enzymes. drugdesign.org While general principles of inositol conformation, emphasizing the stability conferred by equatorial substituents, apply to this compound, detailed experimental data specifically focusing on a complete conformational analysis of this compound in various environments (solution, crystal) was not extensively available in the provided search results. However, based on its structure as a 4-O-methyl-myo-inositol, the chair conformation with the methoxy group in the equatorial position is anticipated to be the most stable.

Analytical Methods for Stereoisomer Resolution and Chiral Recognition of this compound

The ability to separate and identify the individual stereoisomers of chiral compounds like this compound is crucial for both fundamental research and practical applications. Resolution refers to the process of separating a racemic mixture into its constituent enantiomers. slideshare.netnih.gov Chiral recognition involves the ability to distinguish between enantiomers. biotech-spain.com

Several analytical methods are employed for the stereoisomer resolution and chiral recognition of this compound and other cyclitols. Common approaches include: